N-(2-Fluorophenyl)-2-[(3Z)-3-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]acetamide
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Description
N-(2-Fluorophenyl)-2-[(3Z)-3-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]acetamide is a useful research compound. Its molecular formula is C23H20FN3O3S2 and its molecular weight is 469.6 g/mol. The purity is usually 95%.
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Biological Activity
N-(2-Fluorophenyl)-2-[(3Z)-3-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]acetamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure
The compound features a fluorophenyl group and a thiazolidine derivative that contribute to its biological properties. The structural formula can be represented as follows:
Anticancer Properties
Recent studies have highlighted the compound's significant anticancer activity. It has been shown to exhibit potent cytotoxic effects against various cancer cell lines, particularly breast cancer (MCF7) and lung cancer (A549). The mechanism of action involves the induction of apoptosis and inhibition of cell proliferation.
Table 1: IC50 Values of N-(2-Fluorophenyl)-2-[...] Against Different Cancer Cell Lines
The compound's anticancer effects are primarily attributed to its ability to inhibit key signaling pathways involved in cell survival and proliferation. It has been noted to target specific kinases that play crucial roles in cancer cell metabolism and growth.
Key Mechanisms:
- Apoptosis Induction: The compound triggers apoptotic pathways leading to programmed cell death in cancer cells.
- Cell Cycle Arrest: It disrupts the normal cell cycle progression, preventing cancer cells from dividing.
Structure-Activity Relationship (SAR)
The biological activity of N-(2-Fluorophenyl)-2-[...] is influenced by its structural components. Variations in substituents on the thiazolidine ring have been shown to enhance or diminish potency.
Table 2: SAR Analysis of Thiazolidine Derivatives
Compound Variant | Substituent Type | IC50 (µM) | Activity Change |
---|---|---|---|
Variant A | Electron-withdrawing group | 0.27 | Increased |
Variant B | Electron-donating group | 1.75 | Decreased |
Variant C | Halogen substitution | 0.62 | Moderate |
Case Studies
Several case studies have documented the effectiveness of N-(2-Fluorophenyl)-2-[...] in preclinical models:
- Study on MCF7 Cells: A study demonstrated that this compound exhibited an IC50 value of 0.50 µM, significantly lower than standard chemotherapeutics like cisplatin (IC50 = 4.14 µM) .
- Combination Therapy: Research indicated that combining N-(2-Fluorophenyl)-2-[...] with other agents enhanced its efficacy, suggesting potential for use in combination therapies for resistant cancer types .
Properties
CAS No. |
617698-51-8 |
---|---|
Molecular Formula |
C23H20FN3O3S2 |
Molecular Weight |
469.6 g/mol |
IUPAC Name |
N-(2-fluorophenyl)-2-[(3Z)-3-[3-(2-methylpropyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxoindol-1-yl]acetamide |
InChI |
InChI=1S/C23H20FN3O3S2/c1-13(2)11-27-22(30)20(32-23(27)31)19-14-7-3-6-10-17(14)26(21(19)29)12-18(28)25-16-9-5-4-8-15(16)24/h3-10,13H,11-12H2,1-2H3,(H,25,28)/b20-19- |
InChI Key |
YBLADPKQZOZZRI-VXPUYCOJSA-N |
Isomeric SMILES |
CC(C)CN1C(=O)/C(=C/2\C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=CC=C4F)/SC1=S |
Canonical SMILES |
CC(C)CN1C(=O)C(=C2C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=CC=C4F)SC1=S |
Origin of Product |
United States |
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